N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)20(14-8-4-3-5-9-14)17(21)12-19-15-10-6-7-11-16(15)23-18(19)22/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJZOSAEIMSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321135 | |
| Record name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenyl-N-propan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
609335-00-4 | |
| Record name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenyl-N-propan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The most common method involves cyclizing 2-aminophenol with carbonylating agents. For example, treatment of 2-aminophenol with urea under thermal conditions (150–200°C) yields 2-hydroxybenzoxazole, which is subsequently oxidized to the 2-oxo derivative using potassium persulfate or hydrogen peroxide. Alternatively, phosgene or triphosgene in dichloromethane at 0–5°C directly generates the benzoxazol-2-one core with >85% efficiency.
Key Reaction:
Functionalization of Preformed Benzoxazolones
Patented routes (e.g., US8431572B2) describe substituting benzoxazol-2-one at the 3-position via alkylation. For instance, reacting benzoxazolone with chloroacetonitrile in the presence of NaH in DMF introduces a cyanomethyl group, which is hydrolyzed to the acetamide moiety. This approach avoids competing N-alkylation and ensures regioselectivity.
Acetamide Side-Chain Installation
Introducing the N-isopropyl-N-phenyl-acetamide group requires sequential alkylation and acylation:
Direct Acylation of 3-Methylene-Benzoxazolone
3-Chloromethyl-benzoxazol-2-one, generated from benzoxazolone and paraformaldehyde/HCl, reacts with N-isopropyl-N-phenyl-amine in acetonitrile at reflux to form the secondary amine intermediate. Subsequent acylation with acetyl chloride in the presence of triethylamine yields the target compound.
Example Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | N-Isopropyl-N-phenyl-amine | Acetonitrile | 80°C | 72% |
| Acylation | Acetyl chloride, EtN | THF | 25°C | 89% |
Ullmann-Type Coupling
A palladium-catalyzed coupling between 3-iodo-benzoxazolone and preformed N-isopropyl-N-phenyl-acetamide employs CuI/L-proline as a catalyst system in DMSO at 110°C. This method achieves 68% yield but requires rigorous exclusion of moisture.
N-Alkylation Strategies
Sequential Alkylation of Acetamide
Starting from 2-(2-oxo-benzooxazol-3-yl)acetic acid, activation with ethyl chloroformate forms a mixed anhydride, which reacts with isopropylamine to yield the primary amide. Subsequent N-phenylation via Mitsunobu reaction (DIAD, PPh) with phenol derivatives provides the disubstituted acetamide.
Mechanistic Insight:
The Mitsunobu reaction proceeds through a phosphorane intermediate, enabling inversion of configuration at the nitrogen center. This ensures retention of stereochemical integrity when chiral auxiliaries are used.
One-Pot Tandem Alkylation
A novel approach from EP3385252B1 utilizes a tandem alkylation-acylation sequence. 3-Bromomethyl-benzoxazolone is treated with a mixture of isopropylamine and aniline in the presence of KCO, followed by in situ acetylation with acetic anhydride. This method reduces purification steps and achieves 81% overall yield.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals with >99% purity (HPLC). Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C, consistent with polymorph Form I.
Chromatographic Methods
Silica gel chromatography (eluent: CHCl/MeOH 95:5) resolves regioisomeric impurities. LC-MS (ESI+) confirms the molecular ion at m/z 325.2 [M+H].
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acylation | 2 | 64 | Scalable | Low regioselectivity |
| Ullmann Coupling | 1 | 68 | Rapid | Moisture-sensitive |
| Tandem Alkylation | 1 | 81 | High efficiency | Requires excess reagents |
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-methyl-acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-ethyl-acetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-Isopropyl-2-(2-oxo-benzooxazol-3-yl)-N-phenyl-acetamide is a synthetic compound belonging to the class of benzooxazoles. Its unique structure, featuring an isopropyl group, a phenyl group, and a benzooxazole ring, suggests potential biological activities that warrant investigation. This article delves into the compound's biological activities, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenyl-N-propan-2-ylacetamide
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 609335-00-4
Antimicrobial Activity
Research indicates that compounds within the benzooxazole class exhibit significant antimicrobial properties. This compound has been explored for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Properties
The anticancer activity of this compound has been evaluated in various cancer cell lines. A study involving B16F10 melanoma cells demonstrated that the compound inhibits cell proliferation.
Case Study: Cytotoxicity in B16F10 Cells
In a study assessing the cytotoxic effects on B16F10 cells, this compound was tested at different concentrations (0, 1, 5 µM) over 48 hours. The findings were as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 5 | 75 |
The compound exhibited a significant reduction in cell viability at the highest concentration tested, indicating potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. It may modulate enzyme activity or interfere with cellular signaling pathways relevant to microbial growth and cancer cell proliferation.
Enzyme Inhibition
The compound has shown promise as a tyrosinase inhibitor, which could have implications for skin-lightening applications. In experiments conducted on mushroom tyrosinase, it exhibited competitive inhibition with an IC₅₀ value comparable to established inhibitors like kojic acid.
Table 2: Tyrosinase Inhibition Data
| Compound | IC₅₀ (µM) |
|---|---|
| N-Isopropyl... | 20.38 |
| Kojic Acid | 25.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
